2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzoyl group, a carbohydrazonoyl linkage, and a methoxyphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-nitrobenzoyl hydrazide, which is then reacted with 2-methoxybenzaldehyde to form the carbohydrazonoyl intermediate. This intermediate is subsequently esterified with 4-methylbenzoic acid under specific reaction conditions, such as the presence of a dehydrating agent and a catalyst, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the carbohydrazonoyl linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 1-naphthoate
- 2-(1-Naphthoxy)ethyl N-(4-methyl-2-nitrophenyl)carbamate
- 5-Bromo-2-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Uniqueness
The presence of both nitro and methoxy groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H19N3O6 |
---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-15-6-9-17(10-7-15)23(28)32-21-12-16(8-11-20(21)31-2)14-24-25-22(27)18-4-3-5-19(13-18)26(29)30/h3-14H,1-2H3,(H,25,27)/b24-14+ |
InChI Key |
XSKVKQDNZHYPIW-ZVHZXABRSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.